molecular formula C19H21N3OS B2634849 N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide CAS No. 1825653-47-1

N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide

Cat. No. B2634849
CAS RN: 1825653-47-1
M. Wt: 339.46
InChI Key: ONAFWISKWDJQSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. It also includes chemical properties like reactivity and stability .

Scientific Research Applications

Radical Cyclizations in Organic Synthesis

One of the key areas of research involving quinoline derivatives focuses on radical cyclizations for synthesizing carbo- and heterocyclic compounds, including natural products. Ishibashi and Tamura (2004) discuss the control of regiochemistry in radical cyclizations, highlighting the temperature-dependent pathways for cyclization reactions. Such processes are crucial for synthesizing therapeutically important materials, suggesting a potential application area for similar compounds in drug synthesis and development (Ishibashi & Tamura, 2004).

Antitubercular Activity of Quinoline Derivatives

Antitubercular activity is another significant area of research for quinoline derivatives. Asif (2014) evaluated the anti-TB activity of various quinoline derivatives against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The study found that certain quinoline compounds exhibited significant anti-TB activity, suggesting that similar compounds could be explored for their potential as antitubercular agents (Asif, 2014).

Isoquinoline Alkaloids and Pharmacological Activities

Research on isoquinoline alkaloids, which share a structural motif with quinoline derivatives, highlights their pharmacological significance. Dembitsky et al. (2015) review novel natural isoquinoline alkaloids with confirmed antimicrobial, antibacterial, antitumor, and other activities. The study emphasizes the role of these compounds in drug discovery, suggesting potential research applications for structurally related compounds in understanding disease mechanisms and developing new therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Fluorescent Probes for Zinc Ion Determination

Quinoline derivatives are also explored for their application in developing fluorescent probes for metal ion detection. Mohamad et al. (2021) discuss the use of 8-amidoquinoline derivatives as functional receptors for zinc ions, highlighting their potential in environmental and biological applications for zinc analysis. This suggests a research avenue for the compound of interest in sensor technology or analytical chemistry (Mohamad et al., 2021).

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects .

properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13(2)17-11-15(14-5-3-4-6-16(14)21-17)18(23)22-19(12-20)7-9-24-10-8-19/h3-6,11,13H,7-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAFWISKWDJQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3(CCSCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanothian-4-yl)-2-propan-2-ylquinoline-4-carboxamide

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